9-Hydroxyminocycline

描述

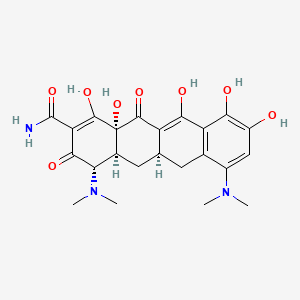

9-Hydroxyminocycline is a metabolite of minocycline, a second-generation tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various medical and scientific applications. The compound has a molecular formula of C23H27N3O8 and a molecular weight of 473.476 Da .

准备方法

Industrial Production Methods: Industrial production of 9-Hydroxyminocycline involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The production process is designed to be efficient and cost-effective, meeting the demands of pharmaceutical and research applications .

化学反应分析

Types of Reactions: 9-Hydroxyminocycline undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound. These derivatives can have different pharmacological properties and applications .

科学研究应用

Scientific Research Applications

9-Hydroxyminocycline is utilized in several areas of scientific research, including:

- Analytical Chemistry : It serves as a reference compound for studying the behavior of tetracycline antibiotics. Its distinct chemical properties allow researchers to analyze the stability and degradation pathways of related compounds.

- Biological Studies : This compound is employed to investigate metabolic pathways and mechanisms of action associated with tetracycline antibiotics. Understanding these pathways is crucial for developing new therapeutic strategies against bacterial infections.

- Pharmacology : Research has shown that this compound possesses anti-inflammatory and neuroprotective effects. These properties are being explored for their potential in treating conditions such as neurodegenerative diseases, including Alzheimer's and Parkinson's disease .

Medical Applications

The medical implications of this compound are broad and include:

- Antimicrobial Activity : Like its parent compound, minocycline, this compound exhibits broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria. This makes it a candidate for treating various bacterial infections .

- Neuroprotection : Studies indicate that this compound may provide neuroprotective benefits in models of traumatic brain injury and ischemia. Its ability to penetrate the blood-brain barrier enhances its potential for treating central nervous system disorders .

- Anti-inflammatory Effects : The compound has been shown to inhibit key inflammatory pathways, making it relevant for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Industrial Applications

In the pharmaceutical industry, this compound is used in:

- Antibiotic Development : The compound is investigated for its role in developing new antibiotics, particularly as resistance to existing antibiotics increases globally. Its unique mechanisms may help in formulating next-generation antimicrobial agents .

- Quality Control : It serves as a standard in quality control processes for pharmaceutical products, ensuring the consistency and efficacy of antibiotic formulations.

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotective Effects : A study demonstrated that administering this compound in animal models significantly reduced neuronal damage following ischemic events. The compound was shown to modulate inflammatory responses effectively, leading to improved outcomes in brain injury models .

- Inhibition of Bacterial Growth : Research has documented the effectiveness of this compound against resistant strains of bacteria that are typically challenging to treat with conventional antibiotics. This study emphasizes its potential role in addressing antibiotic resistance issues .

- Therapeutic Efficacy in Autoimmune Disorders : Another case study explored the use of this compound in patients with rheumatoid arthritis, where it exhibited promising results in reducing inflammation and improving joint function over traditional treatments .

作用机制

The mechanism of action of 9-Hydroxyminocycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the translation process, leading to the bacteriostatic effect of the compound .

Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial ribosome. The compound also affects various cellular pathways, including those involved in protein synthesis and metabolic regulation .

相似化合物的比较

Minocycline: The parent compound of 9-Hydroxyminocycline, known for its broad-spectrum antibacterial activity.

Doxycycline: Another second-generation tetracycline antibiotic with similar properties but different pharmacokinetics.

Tetracycline: A first-generation tetracycline antibiotic with a broader spectrum but lower efficacy compared to minocycline.

Uniqueness of this compound: this compound is unique due to its specific hydroxylation, which imparts distinct pharmacological properties. It has shown potential in treating neurodegenerative disorders, a feature not commonly associated with other tetracycline antibiotics .

生物活性

9-Hydroxyminocycline is a metabolite of minocycline, a broad-spectrum tetracycline antibiotic. This compound has garnered attention not only for its antimicrobial properties but also for its diverse biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Antimicrobial Activity

This compound retains significant antibacterial activity against a variety of pathogens, similar to its parent compound, minocycline. It acts primarily by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis, and exhibiting bacteriostatic effects. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory properties. It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as multiple sclerosis and other autoimmune diseases .

Neuroprotective Effects

The compound exhibits neuroprotective properties, which may be beneficial in neurodegenerative diseases. Studies have demonstrated that minocycline and its metabolites can reduce neuronal cell death and inflammation in models of neurodegeneration . The neuroprotective mechanism is thought to involve the modulation of microglial activation and the reduction of oxidative stress.

Clinical Observations

A case study highlighted the adverse effects associated with prolonged use of minocycline, including pigmentation changes in the gums attributed to long-term exposure. While this study focused on minocycline itself, it underscores the importance of monitoring patients for side effects when using its metabolites like this compound .

Efficacy in Acne Treatment

In dermatological applications, minocycline is commonly prescribed for acne vulgaris. Its metabolite, this compound, may contribute to the overall efficacy of treatment by enhancing anti-inflammatory responses while reducing bacterial load on the skin .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in human immune cells. This suggests a potential role in modulating immune responses during inflammatory conditions .

In Vivo Studies

Animal models have shown that administration of this compound leads to reduced inflammation and improved clinical outcomes in conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. These findings support further investigation into its therapeutic applications in autoimmune diseases .

Comparative Table of Biological Activities

| Activity | Minocycline | This compound |

|---|---|---|

| Antibacterial | Yes | Yes |

| Anti-inflammatory | Moderate | High |

| Neuroprotective | Moderate | High |

| MMP-9 Inhibition | Yes | Yes |

| Cytokine Modulation | Yes | Yes |

属性

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNKEKRNWOPIIK-IRDJJEOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81902-32-1 | |

| Record name | 9-Hydroxyminocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-HYDROXYMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。